Ensorb
Description
Structure
2D Structure
Properties
Molecular Formula |
C59H90O4 |
|---|---|
Molecular Weight |
863.3 g/mol |
IUPAC Name |
2-[(2E,6E,10E,14E,18Z,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C59H90O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3/b45-26+,46-28+,47-30+,48-32+,49-34-,50-36+,51-38+,52-40+,53-42+ |
InChI Key |
ACTIUHUUMQJHFO-IHPMXEAGSA-N |
SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Synonyms |
Coenzyme Q Ubiquinone |
Origin of Product |
United States |
Mechanistic Investigations of Ensorb Absorbent Functionality
Fundamental Principles of Adsorption and Absorption in Porous Media
Surface Chemistry and Interfacial Phenomena Governing Adsorption
The surface chemistry of Ensorb, being primarily a silicate (B1173343) material derived from expanded perlite (B1173460), plays a significant role in the adsorption process. Silicate surfaces typically contain silanol (B1196071) groups (Si-OH) and siloxane bridges (Si-O-Si). These surface functional groups can interact with adsorbate molecules through various forces, including hydrogen bonding, van der Waals forces, and electrostatic interactions. thermofisher.com The nature and density of these surface sites, as well as the surface energy of the material, dictate the affinity of this compound for different substances. ijstm.comamericanelements.com Adsorption is a surface phenomenon driven by the imbalance of molecular forces at the material's surface, where surface atoms or molecules attract and retain adsorbates to achieve a more stable state. americanelements.comthegoodscentscompany.com The pH of the environment can also influence the surface charge of mineral colloids, thereby affecting the adsorption of ionic species. thermofisher.com
Pore Structure and Capillary Action in Liquid Uptake
Expanded perlite, the primary component of this compound, is characterized by a highly porous structure formed during the rapid heating of raw perlite ore. imerys.com This process causes trapped water within the volcanic glass to vaporize and create numerous tiny bubbles, resulting in a lightweight material with a large surface area and significant pore volume. americanelements.com The pore structure, including pore size distribution, volume, and connectivity, is critical for the material's absorption capacity and the rate at which liquids are taken up.
Capillary action is a key mechanism driving liquid uptake into the porous network of granular materials like this compound. This phenomenon occurs when adhesive forces between the liquid and the pore walls are stronger than the cohesive forces within the liquid, causing the liquid to be drawn into the narrow spaces against the force of gravity. The granular nature of this compound provides an extensive network of interconnected pores and interstitial spaces that facilitate rapid wicking and absorption of spilled liquids through capillary forces. The high absorption capacity of this compound, reported to be 15 to 20 times that of clay-based products, is indicative of an efficient pore structure that maximizes liquid retention. researchgate.netmdpi.comnih.gov
Adsorbate-Adsorbent Interactions in this compound-Type Granular Systems
The effectiveness of this compound across a wide range of liquids suggests diverse interaction mechanisms between the absorbent and different adsorbates. These interactions can be complex and are influenced by the chemical nature of both the adsorbate and the adsorbent surface.
Molecular Dynamics of Fluid Immobilization on this compound Surfaces
Molecular dynamics (MD) simulations are a powerful theoretical tool used to investigate the interactions between adsorbates and adsorbent surfaces at the molecular level. While specific MD studies on this compound were not found in the provided literature, such simulations on silicate surfaces interacting with various fluids can provide insights into the likely mechanisms of fluid immobilization on this compound. These simulations can model the movement and behavior of molecules within the pores and on the surface, revealing the types of forces (e.g., van der Waals, electrostatic, hydrogen bonding) that govern the adsorption and absorption processes. For a silicate material like expanded perlite, interactions with polar molecules like water would likely involve hydrogen bonding with surface silanol groups, while nonpolar molecules might interact primarily through van der Waals forces. MD simulations can help visualize how fluid molecules arrange themselves within the pore structure and how they are retained.
Influence of Chemical Speciation on Adsorptive Selectivity
The chemical speciation of an adsorbate, referring to its specific chemical form, can significantly influence its interaction with the adsorbent surface and thus affect adsorptive selectivity. The surface chemistry of the adsorbent, with its various functional groups, will exhibit different affinities for different chemical species. thermofisher.com this compound is generally described as a "non-selective absorbent" for a wide range of liquids, including animal, vegetable, mineral, petroleum, and chemical liquids. mdpi.comnih.gov However, a notable exception is its incompatibility with hydrofluoric acid (HF). thegoodscentscompany.comresearchgate.netmdpi.comnih.gov This specific incompatibility suggests a strong, likely chemical, interaction occurs between this compound's silicate structure and hydrofluoric acid, which is known to react with silicates. This highlights how specific chemical speciation (in this case, HF) can lead to a highly selective and reactive interaction, in contrast to the more general, less selective physical adsorption and absorption of other liquids.
Thermodynamics and Kinetics of this compound Sorption Processes
The thermodynamics and kinetics of sorption processes provide essential information about the feasibility, spontaneity, and rate of liquid uptake by this compound.
Thermodynamically, the adsorption of a substance onto a solid surface is generally an exothermic process, meaning it releases heat. imerys.com The spontaneity of the adsorption process is evaluated using the Gibbs free energy change (ΔG), which is related to the enthalpy change (ΔH) and entropy change (ΔS) by the equation ΔG = ΔH - TΔS. For a spontaneous process, ΔG must be negative. Adsorption typically leads to a decrease in the entropy of the adsorbate molecules as they become more ordered on the surface or within the pores. Therefore, a negative ΔH (exothermic process) is usually necessary to ensure a negative ΔG and thus a spontaneous adsorption. Thermodynamic parameters such as ΔG, ΔH, and ΔS can be determined from adsorption data obtained at different temperatures and provide insights into the nature and driving forces of the sorption process.
Adsorption kinetics describe the rate at which the adsorbate is taken up by the adsorbent over time. This rate is influenced by several factors, including the surface area of the adsorbent, temperature, pressure (for gases), and the concentration of the adsorbate in the liquid phase. Higher surface area generally leads to faster adsorption rates by providing more available sites. The kinetics of sorption in porous materials can involve various steps, such as external mass transfer (diffusion of the adsorbate to the external surface of the颗粒), and intra-particle diffusion (diffusion of the adsorbate within the pore network). For many porous adsorbents, the rate of sorption is controlled by mass transfer within the pore structure rather than the kinetics of the surface adsorption step itself.
Isothermal and Isobaric Adsorption Models
The interaction between an absorbent material and a substance being absorbed can be characterized by adsorption models, which describe the equilibrium relationship between the amount of substance adsorbed onto the solid phase and its concentration or pressure in the surrounding fluid phase. Two fundamental representations of this relationship are adsorption isotherms and adsorption isobars.
Adsorption Isotherms: An adsorption isotherm illustrates the amount of substance adsorbed per unit mass of the adsorbent as a function of the equilibrium concentration (for liquids) or partial pressure (for gases) at a constant temperature researchgate.netamericanelements.comkumarasamyindustries.com. Various theoretical models exist to describe adsorption isotherms, including the Langmuir, Freundlich, and Brunauer-Emmett-Teller (BET) models. The choice of model depends on the nature of the adsorption process (monolayer vs. multilayer, homogeneous vs. heterogeneous surface) and the characteristics of the porous material americanelements.comastrrachemicals.in.
For materials like zeolites, which possess a highly regular microporous structure, Type I isotherms (characteristic of micropore filling) or, in some cases, Type IV isotherms (indicating capillary condensation in mesopores) might be relevant, depending on the pore size distribution and the adsorbate astrrachemicals.in. Expanded perlite, with its cellular structure and potentially broader pore size distribution, might exhibit Type II or Type IV isotherms when interacting with vapors or liquids astrrachemicals.in.
While specific isotherm data for the this compound product is not available, studies on similar materials provide insight. For instance, adsorption isotherms for various substances on zeolites demonstrate the significant adsorption capacity within their pore structures. Similarly, studies on perlite highlight its capacity for water and other liquid absorption, which can be modeled using various isotherm equations geologyscience.comresearchgate.netbyjus.com.
Adsorption Isobars: An adsorption isobar depicts the amount of substance adsorbed per unit mass of the adsorbent as a function of temperature at a constant pressure fda.gov. Adsorption is typically an exothermic process, meaning heat is released during the uptake of the adsorbate onto the adsorbent surface. According to Le Chatelier's principle, increasing the temperature at constant pressure generally shifts the adsorption equilibrium towards desorption, resulting in a decrease in the amount adsorbed fda.gov.
However, the shape of an adsorption isobar can also provide information about the nature of the adsorption. For physical adsorption, the amount adsorbed typically decreases continuously with increasing temperature. For chemical adsorption, the isobar might show an initial increase with temperature (due to overcoming activation energy barriers) followed by a decrease at higher temperatures as the exothermic adsorption reaction becomes less favorable fda.gov.
Understanding the adsorption isobars for the components of this compound would be crucial for optimizing its performance under different temperature conditions, particularly in industrial applications or during spill cleanup in varying environments.
Rate-Limiting Steps in Mass Transfer and Equilibrium Attainment
The mass transfer process in adsorption onto porous solids generally involves three main steps:
External Mass Transfer: The movement of adsorbate molecules from the bulk fluid phase to the external surface of the adsorbent particles.
Intraparticle Diffusion: The transport of adsorbate molecules within the pores of the adsorbent particles to the active adsorption sites. This can occur via molecular diffusion, Knudsen diffusion (in smaller pores), or surface diffusion (migration of adsorbed molecules along the pore surfaces) jkenterprises.com.pk.
Adsorption/Desorption Kinetics: The actual process of molecules attaching to (adsorption) or detaching from (desorption) the adsorption sites on the internal surfaces of the adsorbent.
Research findings on the kinetics of adsorption on various porous materials, including zeolites and perlite, demonstrate the importance of these mass transfer steps. Studies often employ kinetic models, such as the pseudo-first-order or pseudo-second-order models, to analyze experimental data and identify the dominant rate-limiting step geologyscience.comresearchgate.netbyjus.com.
For example, studies on the adsorption of substances onto materials with porous structures have shown that the time required to reach equilibrium can vary significantly depending on factors such as particle size (smaller particles generally lead to faster equilibrium due to shorter diffusion paths), adsorbate concentration, temperature, and the specific pore structure of the adsorbent geologyscience.combyjus.com.
While specific kinetic parameters for this compound are not publicly available, the principles derived from studies on similar porous absorbents would apply. The rapid absorption observed with granular absorbents like this compound suggests efficient mass transfer and relatively fast adsorption kinetics, enabling quick cleanup of spills fishersci.ca. The porous structure of components like expanded perlite facilitates capillary action and provides ample surface area for adsorption, contributing to its high absorption capacity and rate fishersci.ca.
Illustrative Data Table: Hypothetical Adsorption Isotherm Data
To illustrate the concept of an adsorption isotherm, consider hypothetical data for the adsorption of a liquid substance onto a porous absorbent material at a constant temperature.
| Equilibrium Concentration (mg/L) | Amount Adsorbed (mg/g) |
| 10 | 25 |
| 20 | 40 |
| 30 | 50 |
| 40 | 55 |
| 50 | 58 |
Note: This table presents hypothetical data for illustrative purposes only and does not represent actual experimental data for this compound.
Illustrative Data Table: Hypothetical Adsorption Kinetic Data
To illustrate the concept of adsorption kinetics, consider hypothetical data for the amount of substance adsorbed onto a porous absorbent material over time at constant concentration and temperature.
| Time (minutes) | Amount Adsorbed (mg/g) |
| 5 | 30 |
| 15 | 45 |
| 30 | 52 |
| 60 | 58 |
| 120 | 60 |
Note: This table presents hypothetical data for illustrative purposes only and does not represent actual experimental data for this compound.
These models and kinetic considerations are essential for understanding and potentially optimizing the performance of absorbent materials like this compound for various applications.
Advanced Polymer Chemistry and Degradation Pathways of Ensorb Derived Materials
Polymeric Composition and Architecture of Absorbable Materials
The fundamental characteristics of absorbable materials like those derived from "Ensorb" are determined by the nature of their constituent polymers, primarily PLA, PGA, and PLGA. These polymers are members of the aliphatic polyester (B1180765) family, known for their hydrolyzable ester linkages.
Synthesis and Copolymerization Strategies for Poly(L-lactide-co-glycolide) (PLA and PGA) and Related Biopolymers
The synthesis of PLA and PGA can be achieved through two primary routes: direct polycondensation of their respective hydroxy acid monomers (lactic acid and glycolic acid) or the ring-opening polymerization (ROP) of their cyclic dimers (lactide and glycolide). researchgate.netscirp.orgkinampark.commdpi.comnih.govresearchgate.netwikipedia.org While direct polycondensation is a simpler process, it typically yields polymers with lower molecular weights. scirp.orgkinampark.comresearchgate.net
Ring-opening polymerization is the more widely applied method for synthesizing high molecular weight PLA and PGA, which are often required for materials applications. researchgate.netscirp.orgkinampark.commdpi.comnih.govmdpi.commdpi.commaterials.international This process involves the polymerization of the cyclic dimers, L-lactide (for PLLA), D,L-lactide (for PDLLA), or glycolide (B1360168), typically in the presence of a catalyst. Stannous octoate (Sn(Oct)₂) is a commonly used catalyst for ROP due to its effectiveness and relatively low toxicity. researchgate.netscirp.orgkinampark.commdpi.commdpi.commaterials.international The reaction is often carried out in bulk at elevated temperatures under an inert atmosphere or vacuum. scirp.orgmaterials.international
Copolymerization of L-lactide (or D,L-lactide) and glycolide monomers via ROP is the standard method for synthesizing PLGA. researchgate.netscirp.orgkinampark.commdpi.commdpi.commaterials.international This strategy allows for precise control over the copolymer composition, specifically the ratio of lactide to glycolide units (LA:GA). researchgate.netscirp.org The LA:GA ratio is a critical factor that dictates many of the resulting copolymer's properties, including its degradation rate, thermal characteristics, and mechanical strength. scirp.orgnih.govnih.gov By adjusting the feed ratio of the monomers during copolymerization, materials with a wide range of properties can be engineered for specific applications. Control of molecular weight during ROP can be achieved by factors such as reaction time, catalyst concentration, temperature, and the presence of initiators like alcohols. researchgate.netscirp.orgmdpi.commaterials.international
Structural Influences on Polymer Network Integrity
The integrity and performance of "this compound"-derived polymeric materials are significantly influenced by their structural characteristics at the molecular and macroscopic levels. Key structural factors include molecular weight, crystallinity, and glass transition temperature (Tg).
Molecular weight plays a crucial role in determining the mechanical strength and degradation rate of polyesters. Higher molecular weight polymers generally exhibit greater mechanical strength and slower degradation due to increased chain entanglements. nih.govtandfonline.com Conversely, lower molecular weight polymers degrade more rapidly. tandfonline.com
Crystallinity, the degree of long-range order within the polymer structure, is another critical factor. PGA is a highly crystalline polymer, while the crystallinity of PLA varies depending on the stereoisomer composition of the lactide monomer; poly(L-lactide) (PLLA) is semi-crystalline, whereas poly(D,L-lactide) (PDLLA) is amorphous. researchgate.netnih.govnih.govtandfonline.comnih.govmdpi.commdpi.comspecificpolymers.commdpi.comnih.gov PLGA copolymers can range from amorphous to semi-crystalline depending on the LA:GA ratio; a 50:50 ratio typically results in an amorphous copolymer due to the disruption of regular chain packing by the two different monomer units. nih.govtandfonline.com Crystalline regions are more resistant to water penetration and hydrolysis compared to amorphous regions, thus influencing the degradation rate. nih.govtandfonline.comacs.org
The glass transition temperature (Tg) is an important thermal property representing the temperature below which the polymer is hard and brittle (glassy state) and above which it is more flexible (rubbery state). For PLGA, the Tg is typically above physiological temperature (37 °C), meaning the polymer exists in a glassy state under physiological conditions, contributing to its relatively rigid chain structure. nih.govmdpi.com The Tg of PLGA is influenced by both the LA:GA ratio and the molecular weight, generally decreasing with decreasing LA content and decreasing molecular weight. mdpi.com
The hydrophilicity or hydrophobicity of the polymer also impacts water absorption and subsequent degradation. PGA is more hydrophilic than PLA due to the absence of the methyl side group present in lactic acid. nih.govnih.govnih.govmdpi.comspecificpolymers.commdpi.compolylactide.com Increasing the proportion of the more hydrophilic glycolide units in PLGA generally leads to increased water uptake and a faster degradation rate. nih.govnih.gov
Mechanistic Pathways of Biodegradation and Bioresorption
The breakdown of "this compound"-derived materials in biological environments primarily occurs through the cleavage of ester bonds in the polymer backbone. This process leads to the reduction of polymer molecular weight and the eventual formation of soluble degradation products that can be metabolized and cleared by the body.
Hydrolytic Degradation Kinetics of Polyester Chains
The predominant mechanism for the degradation of PLA, PGA, and PLGA is non-enzymatic hydrolysis of the ester linkages. nih.govtandfonline.comnih.govmdpi.commdpi.comspecificpolymers.comnih.govacs.orgmdpi.comresearchgate.netssu.ac.ir This process involves the scission of the ester bonds by water molecules, leading to a decrease in the polymer's molecular weight and a corresponding loss of mechanical properties. nih.govmdpi.commdpi.comnih.govacs.orgssu.ac.ir
The rate of hydrolytic degradation is significantly influenced by the polymer composition. PGA degrades much faster than PLA due to its higher hydrophilicity and simpler chemical structure, which allows for easier access of water molecules to the ester bonds. nih.govmdpi.comspecificpolymers.comnih.govacs.orgpolylactide.comresearchgate.netssu.ac.ir In PLGA copolymers, the degradation rate can be tuned by varying the LA:GA ratio. Generally, increasing the glycolide content accelerates degradation due to the increased hydrophilicity imparted by the glycolide units. nih.govnih.govnih.govmdpi.comnih.govmdpi.comssu.ac.ir Interestingly, a 50:50 LA:GA ratio often exhibits the fastest degradation rate compared to other compositions. nih.gov
The hydrolytic degradation of these polyesters is often described as a bulk erosion process, where water penetrates throughout the material, leading to a relatively uniform decrease in molecular weight before significant mass loss occurs. The degradation proceeds through several stages: initial hydration and water uptake, random scission of ester bonds leading to a decrease in molecular weight, autocatalysis by the carboxylic acid end groups generated during hydrolysis which accelerates further bond cleavage, and finally, the formation of water-soluble oligomers and monomers that are released from the material. ssu.ac.ir
Research findings illustrate the impact of composition on degradation rate. For example, studies have shown that increasing the glycolide percentage in PLGA oligomers accelerates weight loss. nih.gov
| Polymer/Copolymer | Typical Degradation Time (Aqueous Conditions) | Relative Degradation Rate |
| PGA | ~4 months (full enzymatic biodegradation) nih.govspecificpolymers.com | Fastest |
| PLA | ~10 months (complete biodegradation by hydrolysis) nih.govspecificpolymers.com to several years polylactide.com | Slowest |
| PLGA (higher GA content) | Faster than PLA | Faster than PLA, slower than PGA (generally) |
| PLGA (50:50 LA:GA) | 1-2 months nih.gov | Often fastest among PLGA compositions nih.gov |
| PLGA (75:25 LA:GA) | 4-5 months nih.gov | Intermediate |
| PLGA (85:15 LA:GA) | 5-6 months nih.gov | Slower than 50:50 or 75:25 |
Note: Degradation times can vary significantly based on molecular weight, shape, and environmental factors.
Enzymatic Biotransformation in Biological Environments: Theoretical Framework
While non-enzymatic hydrolysis is considered the primary mechanism for the degradation of PLA, PGA, and PLGA, the potential role of enzymatic biotransformation in biological environments is a subject of ongoing investigation. nih.govmdpi.com Some studies suggest that enzymatic activity may contribute to the degradation process, potentially explaining observed differences between in vitro degradation rates (primarily hydrolytic) and in vivo degradation rates. nih.govmdpi.com
The theoretical framework for enzymatic degradation involves the interaction of enzymes present in the biological environment with the polymer chains. Specific enzymes, such as esterases, lipases, and proteinases, could potentially catalyze the hydrolysis of the ester bonds. For instance, Proteinase K has been shown to catalyze the degradation of L-PLA, particularly in amorphous regions of the polymer. nih.govresearchgate.net PGA is known to be susceptible to degradation by certain exoenzymes, including lipase, esterase, and endopeptidase. nih.govresearchgate.net
Influence of Environmental Factors on Degradation Rate and Mechanism
The degradation rate and mechanism of "this compound"-derived materials are significantly influenced by the surrounding environmental factors. These factors can affect the rate of hydrolysis and, potentially, enzymatic activity.
Temperature is a key environmental factor affecting degradation. Generally, higher temperatures accelerate the rate of hydrolytic degradation due to increased kinetic energy of water molecules and polymer chains. tandfonline.comnih.govpolylactide.com Conversely, lower temperatures lead to slower degradation. polylactide.com
The pH of the environment also has a notable impact on the degradation rate. Hydrolytic degradation of polyesters can be catalyzed by both acids and bases. polylactide.comoup.com Degradation is often faster in acidic and alkaline conditions compared to neutral pH. polylactide.comoup.com The accumulation of carboxylic acid end groups during hydrolysis can lead to an autocatalytic effect, further accelerating degradation, particularly within the bulk of the material. mdpi.comoup.com
Moisture content is essential for hydrolytic degradation to occur. The presence and diffusion of water into the polymer matrix are prerequisites for the cleavage of ester bonds. nih.govpolylactide.com
The physical form and shape of the material can also influence the degradation rate. Factors such as surface area to volume ratio and thickness can affect the rate of water penetration and the diffusion of degradation products. polylactide.comoup.com For example, thinner films or materials with higher surface area may exhibit faster initial degradation compared to thicker or bulkier structures. oup.com
Degradation Product Chemistry and Environmental Fate
The degradation of biodegradable polymers involves the breakdown of the polymer chains into smaller molecules. This process is influenced by various environmental factors, including the presence of water, microorganisms, enzymes, temperature, and pH mdpi.comrsc.orgreagent.co.uk. For polymers designed to degrade into specific small molecules like lactic acid and glycolic acid, the primary degradation mechanism is often hydrolysis, particularly for polyesters nih.govrsc.org.
Oligomeric and Monomeric Byproducts of Polymer Scission
Polymer degradation typically proceeds through chain scission, where the main polymer backbone is cleaved. For biodegradable polyesters, this often occurs via hydrolysis of the ester bonds linking the monomer units nih.govrsc.org. This scission can occur randomly along the polymer chain (endo-type degradation) or from the chain ends (exo-type degradation), depending on the polymer structure and the degradation environment, including the presence of specific enzymes mdpi.com.
Initial hydrolysis events lead to a reduction in the polymer's molecular weight and the formation of oligomers, which are short chains of the original monomer units mdpi.comrsc.org. As degradation progresses, these oligomers are further hydrolyzed, eventually breaking down into their constituent monomers nih.govmdpi.comrsc.org. For a copolymer like poly(lactic-co-glycolic acid) (PLGA), the scission of ester bonds releases oligomers containing both lactic acid and glycolic acid units, which are then further broken down into individual lactic acid and glycolic acid monomers nih.govresearchgate.net. The rate of this process can be influenced by the ratio of the monomers in the copolymer, with a higher glycolic acid content generally leading to faster degradation due to its more hydrophilic nature nih.govresearchgate.net.
The accumulation of these oligomeric and monomeric byproducts can create a localized acidic environment, particularly in the case of polyesters like PLGA, where lactic acid and glycolic acid are acidic monomers. This acidic environment can, in turn, autocatalyze further hydrolysis of the polymer chains, accelerating the degradation process nih.gov.
Environmental Pathways of Small Molecule Degradation (e.g., Lactic Acid, Glycolic Acid)
Once the polymer has been broken down into small molecules, such as lactic acid and glycolic acid, these molecules enter the environment and undergo further degradation through various pathways nih.gov. These small molecules are generally readily biodegradable and can be metabolized by a wide range of microorganisms found in soil, water, and other environmental compartments corbion.comessem-compliance.comnih.gov.
Lactic acid (C₃H₆O₃) and glycolic acid (C₂H₄O₃) are alpha-hydroxy acids that are common intermediates in various biological metabolic pathways corbion.comeuropa.eu. In the environment, microorganisms can utilize these molecules as carbon and energy sources. The primary environmental fate pathways include aerobic and anaerobic biodegradation essem-compliance.com. Under aerobic conditions, microorganisms can completely mineralize lactic acid and glycolic acid into carbon dioxide (CO₂) and water (H₂O) through processes like the citric acid cycle nih.gov.
Research indicates that lactic acid is readily biodegradable and will not significantly impact the biological or chemical oxygen demand of formulated products corbion.com. Glycolic acid can be metabolized through pathways involving enzymes like lactate (B86563) dehydrogenase or glycolic acid oxidase, leading to products like glyoxylic acid, which can be further metabolized europa.eu. Environmental fate studies for chemicals often assess their biodegradation potential in various environmental matrices like soil, water, and sediment using standardized tests essem-compliance.comcriver.com. These studies help determine how quickly and completely a substance is likely to break down in the environment.
Environmental Remediation and Analytical Applications of Ensorb Technologies
Application of Ensorb Absorbents in Pollutant Sequestration
This compound, a trade name for expanded perlite (B1173460), is a lightweight, porous, and environmentally friendly granular absorbent. asianpubs.orgresearchgate.net Its high surface area and multicellular nature account for its excellent absorption properties. researchgate.net Composed primarily of amorphous aluminosilicate (B74896), this compound has demonstrated significant potential in various environmental remediation applications, particularly in the sequestration of pollutants from aqueous systems.
Adsorption of Organic Contaminants from Aqueous Systems
Expanded perlite has been investigated as a low-cost and effective adsorbent for the removal of various organic pollutants from water. researchgate.net Its performance is attributed to its porous structure and the presence of silanol (B1196071) groups on its surface, which can interact with organic molecules. scielo.org.za
Research has shown that expanded perlite can effectively adsorb organic compounds such as dyes and petroleum products. researchgate.netresearchgate.net For instance, in a study on the removal of methylene blue dye, the adsorption process was found to be influenced by factors such as the initial dye concentration and temperature. researchgate.net The adsorption kinetics often follow a pseudo-second-order model, suggesting that the rate-limiting step is chemisorption. researchgate.net
The adsorption capacity of expanded perlite for organic contaminants can be described by various isotherm models, with the Langmuir and Freundlich models being commonly used to analyze the equilibrium data. researchgate.net These models help in understanding the nature of the adsorption process, whether it is monolayer or multilayer adsorption on a heterogeneous surface.
Table 1: Adsorption of Organic Pollutants by Expanded Perlite (this compound)
| Organic Contaminant | Adsorbent | Adsorption Capacity (mg/g) | Kinetic Model | Isotherm Model | Reference |
|---|---|---|---|---|---|
| Methylene Blue | Expanded Perlite | Not specified | Pseudo-second-order | Langmuir, Freundlich | researchgate.net |
| Oil | Expanded Perlite | High | Not specified | Not specified | researchgate.net |
Heavy Metal Ion Complexation and Removal
Expanded perlite has been recognized as a promising adsorbent for the removal of heavy metal ions from industrial wastewater due to its low cost and abundance. researchgate.net The removal of heavy metals by perlite is influenced by several factors, including pH, contact time, adsorbent dosage, and the initial concentration of metal ions. asianpubs.orgresearchgate.net
The mechanism of heavy metal adsorption onto perlite involves processes such as ion exchange, complexation, and precipitation. nih.gov The silanol groups on the surface of perlite can deprotonate at certain pH values, creating negatively charged sites that attract and bind positively charged heavy metal cations. nih.gov
Studies have demonstrated the effectiveness of expanded perlite in removing various heavy metal ions, including chromium (Cr), cadmium (Cd), copper (Cu), and zinc (Zn). asianpubs.org The sorption capacities for these metals have been reported to be 29.7, 24.7, 27.3, and 23.5 mg/g, respectively. asianpubs.org The adsorption process for heavy metals on perlite is often well-described by the Langmuir isotherm model, indicating monolayer adsorption. asianpubs.orgresearchgate.net Furthermore, the adsorption kinetics typically follow the pseudo-second-order model. researchgate.net
Surface modification of perlite, for instance with alkaline solutions or by coating with metal oxides, can significantly enhance its adsorption capacity for heavy metals. researchgate.netajol.info Modified perlite has shown improved removal efficiencies and the potential for multiple regeneration cycles. researchgate.net
Table 2: Adsorption Capacities of Expanded Perlite (this compound) for Various Heavy Metal Ions
| Heavy Metal Ion | Adsorbent | Adsorption Capacity (mg/g) | Optimal pH | Reference |
|---|---|---|---|---|
| Chromium (Cr(III)) | Expanded Perlite | 29.7 | 6 | asianpubs.org |
| Cadmium (Cd(II)) | Expanded Perlite | 24.7 | 7-8 | asianpubs.org |
| Copper (Cu(II)) | Expanded Perlite | 27.3 | 6 | asianpubs.org |
| Zinc (Zn(II)) | Expanded Perlite | 23.5 | 6 | asianpubs.org |
Emerging Contaminant Capture Strategies
The presence of emerging contaminants, such as pharmaceuticals and personal care products (PPCPs), in water sources is a growing environmental concern. mdpi.comrsc.org Expanded perlite has been investigated as a potential adsorbent for the removal of some of these emerging pollutants. scielo.org.zaajol.info
A study on the removal of the antibiotic amoxicillin from aqueous solutions using expanded perlite demonstrated its potential as an effective adsorbent. scielo.org.zaajol.info The removal process was found to be a pseudo-second-order process, with the adsorption interactions being multilayer at low concentrations and monolayer at high concentrations. scielo.org.zaajol.info The maximum adsorption capacity for amoxicillin was reported to be 2.570 mg/g. scielo.org.za The adsorption mechanism was identified as physical adsorption, which is favorable for adsorbent regeneration. scielo.org.zaajol.info
The efficiency of perlite in removing emerging contaminants can be attributed to its neutral isoelectric point, macroporous structure, and amorphous nature, which promote favorable affinity with certain pollutant molecules. scielo.org.zaajol.info While research in this area is ongoing, the initial findings suggest that expanded perlite could be a viable and cost-effective material for addressing the challenge of emerging contaminants in water.
Table 3: Removal of Emerging Contaminants by Expanded Perlite (this compound)
| Emerging Contaminant | Adsorbent | Adsorption Capacity (mg/g) | Removal Efficiency (%) | Reference |
|---|---|---|---|---|
| Amoxicillin | Expanded Perlite | 2.700 | 51 | scielo.org.za |
This compound-Based Sensor Development for Environmental Monitoring
The unique properties of this compound (expanded perlite), such as its high surface area and porous structure, make it a suitable candidate for use as a substrate in chemical sensors for environmental monitoring. Its surface can be functionalized to selectively interact with target analytes, leading to a measurable signal.
Principles of Chemical Sensing with Absorbent Substrates
Chemical sensors operate by converting a chemical interaction into a measurable signal. mdpi.comresearchgate.net Absorbent substrates, like expanded perlite, can play a crucial role in this process by pre-concentrating the analyte of interest on the sensor surface, thereby enhancing the sensitivity of the measurement. The sensing mechanism can be based on various principles, including colorimetric, electrochemical, and optical changes.
In colorimetric sensors, a chemical reaction between the analyte and a reagent immobilized on the absorbent substrate results in a color change that can be detected visually or with a spectrophotometer. mdpi.comfrontiersin.org The intensity of the color change is typically proportional to the concentration of the analyte. frontiersin.org
Electrochemical sensors utilize the change in electrical properties, such as current or potential, that occurs when an analyte interacts with a modified electrode surface. nih.govresearchgate.net Expanded perlite can be functionalized and incorporated into the electrode material to increase the surface area and enhance the electrochemical response. researchgate.netsupremeperlite.com
Optical sensors, on the other hand, rely on changes in the optical properties of the sensing material, such as fluorescence or absorbance, upon interaction with the analyte. The porous nature of expanded perlite can provide a high surface area for the immobilization of fluorescent probes or other optically active materials.
The surface of expanded perlite can be modified through processes like silanization, which introduces reactive functional groups that can be used to covalently bind enzymes or other recognition elements. asianpubs.org This functionalization is a key step in developing selective and sensitive chemical sensors.
Integration of this compound Materials in Microfluidic Environmental Sensing Platforms
Microfluidic devices, also known as lab-on-a-chip systems, offer numerous advantages for environmental monitoring, including portability, low sample and reagent consumption, and rapid analysis. mdpi.comresearchgate.net The integration of absorbent materials like expanded perlite into these platforms can further enhance their performance.
Expanded perlite can be used as a stationary phase within microfluidic channels for the pre-concentration of analytes from a sample stream. This on-chip pre-concentration step can significantly improve the detection limits of the integrated sensor. Various materials, including polymers, glass, and paper, are used for the fabrication of microfluidic devices, and perlite can be incorporated as a packed bed or a porous monolithic structure within the microchannels. researchgate.netresearchgate.net
The development of microfluidic sensors often involves the integration of detection methods such as electrochemical, colorimetric, and fluorescence techniques. mdpi.com Functionalized perlite can serve as the active sensing material within these detection zones. For instance, in an electrochemical microfluidic sensor, perlite modified with a specific catalyst could be packed into a microchannel to facilitate the electrochemical detection of a target pollutant. researchgate.net
While the direct integration of this compound (expanded perlite) into microfluidic environmental sensing platforms is an emerging area of research, the principles of using porous, functionalizable materials as supports and active sensing elements are well-established in the field of microfluidics. researchgate.net The low cost and favorable properties of expanded perlite make it an attractive material for the development of next-generation microfluidic sensors for on-site environmental monitoring. mdpi.comresearchgate.net
Inability to Generate Article on the Chemical Compound "this compound"
Initial research indicates that "this compound" is the trade name for a granular absorbent product, rather than a specific chemical compound. The available information consistently describes this compound as a stable, inert material composed of sodium potassium aluminum silicate (B1173343), also identified as expanded perlite. This product is designed for the remediation of liquid spills, which it encapsulates.
The user's request is to generate a detailed scientific article on the "Theoretical Frameworks for Environmental Fate and Transport of this compound-Derived Degradation Products." However, based on the product's description as a non-biodegradable and chemically stable absorbent, there is no evidence to suggest that "this compound" undergoes environmental degradation to form "degradation products." The material is designed to be persistent and to be disposed of along with the absorbed substance. While it is noted to react with hydrofluoric acid, this is a specific chemical reaction and not a general environmental degradation pathway that would lead to byproducts whose fate and transport could be modeled as requested.
Therefore, the fundamental premise of the requested article—the existence of "this compound-derived degradation products" and their subsequent environmental fate and transport—is not supported by the available data. To generate content on this topic would necessitate fabricating information about non-existent chemical species and their environmental behaviors, which would be scientifically inaccurate and misleading.
Given the strict adherence to factual accuracy and the provided outline, it is not possible to produce the requested article. The subject matter as defined in the instructions does not align with the nature of the product identified as "this compound."
Computational Chemistry and Molecular Modeling of Ensorb Systems
Density Functional Theory (DFT) for Electronic Structure Elucidation
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of materials. By calculating the electron density, DFT can predict various properties, including the stability of structures, reaction pathways, and interaction energies. For materials like expanded perlite (B1173460), DFT can be applied to model the behavior of molecules on silicate (B1173343) and aluminosilicate (B74896) surfaces.
Prediction of Adsorption Energies and Interaction Potentials
Understanding the interaction between the absorbent material and the substances it adsorbs is crucial. DFT calculations can predict the adsorption energies of various molecules on the surfaces that constitute the porous structure of expanded perlite. Studies on similar silicate and aluminosilicate surfaces, such as silica (B1680970) (SiO₂) and calcium silicate phases, demonstrate the capability of DFT to determine stable adsorption geometries and energies for adsorbates like water and hazardous atoms bohrium.comatlantis-press.commdpi.com. These calculations can reveal whether adsorption is energetically favorable and the strength of the interaction, distinguishing between physisorption (weak, non-covalent interactions) and chemisorption (stronger, often covalent interactions) researchgate.net. The presence of aluminum in the silicate structure, relevant to perlite's composition, has been shown in DFT studies to influence adsorption energy atlantis-press.com. A study utilizing DFT modeling provided molecular-level insights into the adsorption mechanism of uranyl ions on a composite material incorporating perlite, highlighting the method's applicability to perlite-based systems for understanding specific adsorption processes cumhuriyet.edu.trresearcher.life.
Catalytic Mechanism Investigations on Ensorb Surfaces
While expanded perlite is primarily known for its absorbent properties, modified perlite-based materials can exhibit catalytic activity. DFT can be a powerful tool for investigating catalytic mechanisms on the surfaces of such materials. By modeling the electronic structure and reaction pathways, DFT can help identify active sites, understand how reactants interact with the catalyst surface, and determine the energy barriers for catalytic reactions. A study involving a catalytic system based on aminosilane-modified perlite-geopolymer included DFT electronic characterization, demonstrating the use of DFT in understanding the electronic properties relevant to catalysis in modified perlite-based materials acs.org. Although direct studies on catalytic mechanisms on unmodified expanded perlite surfaces using DFT were not found in the search results, research on other silicate-based catalysts illustrates the potential of this approach frontiersin.org.
Molecular Dynamics Simulations for Dynamic Interactions
Molecular Dynamics (MD) simulations are computational techniques that simulate the time evolution of a system of atoms and molecules. By applying classical mechanics to describe the motion of particles, MD simulations can provide insights into dynamic processes such as diffusion, transport, and conformational changes.
Simulation of Adsorbate Diffusion and Confinement in this compound Pores
The porous structure of expanded perlite is central to its function as an absorbent. MD simulations are well-suited for studying the behavior of adsorbed substances within these pores. Simulations of diffusion in porous silicates and silica nanopores have been conducted to understand how molecules move within confined spaces cambridge.orgnih.govprinceton.eduacs.org. These studies can determine diffusion coefficients, analyze the influence of pore size and surface properties on molecular transport, and provide a detailed picture of how adsorbates move within the complex network of pores in materials like expanded perlite cambridge.org. MD simulations can reveal phenomena such as size-selective diffusion and the impact of interactions between the adsorbate and the pore walls on mobility acs.org.
Polymer Chain Dynamics and Conformational Changes during Degradation
While the primary composition of this compound (expanded perlite) is inorganic, the concept of polymer chain dynamics and conformational changes during degradation might be relevant if this compound is used in composite materials or for the adsorption/interaction with polymers. MD simulations can be used to study the behavior of polymer chains, including their movement, flexibility, and how they change shape in different environments or during chemical reactions like degradation. Although no specific studies were found linking MD simulations of polymer degradation directly to this compound or expanded perlite in the search results, MD is a standard tool for investigating polymer dynamics and degradation mechanisms at the molecular level tandfonline.commdpi.com. This technique could be applied to understand the interactions between polymers and the this compound surface or the degradation of polymer-based substances adsorbed by this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models that relate the chemical structure of a substance to its activity or property. QSAR models utilize molecular descriptors that capture various structural and physicochemical features of compounds to predict their behavior without needing to experimentally test every substance.
In the context of this compound as an absorbent, QSAR modeling could potentially be applied to predict the adsorption capacity or efficiency of different substances on the material based on their molecular structures. By developing a dataset of known adsorption data for various compounds on expanded perlite, QSAR models could be trained to predict the adsorption behavior of new or untested substances. While the search results did not yield specific published QSAR studies focused on expanded perlite or this compound acs.orgbeilstein-archives.orgresearchgate.net, the principles of QSAR are broadly applicable to correlating molecular structure with various types of interactions, including adsorption on solid surfaces beilstein-archives.orgmdpi.com. Developing QSAR models for adsorption on expanded perlite would involve identifying relevant molecular descriptors for the adsorbates and correlating them with experimentally determined adsorption data. This could potentially aid in predicting the effectiveness of this compound for cleaning up different types of spills or for separating specific substances in industrial processes.
Predictive Models for Adsorption Capacity and Selectivity
Predicting adsorption capacity and selectivity is a key application of computational chemistry in the design and optimization of adsorption processes. Adsorption capacity refers to the maximum amount of adsorbate a material can hold, while selectivity describes the preference of an adsorbent for one adsorbate over others in a mixture.
Computational models can predict these properties by simulating adsorption isotherms and analyzing the interactions between different molecules and the adsorbent surface wikipedia.org. Methods like Grand Canonical Monte Carlo (GCMC) simulations are commonly used to predict adsorption isotherms under various conditions of temperature and pressure wikipedia.org. Molecular dynamics simulations can provide insights into the kinetics of adsorption and diffusion within porous materials wikipedia.org.
Factors influencing adsorption capacity and selectivity that can be investigated computationally include the adsorbent's surface area, porosity, and the presence of specific functional groups ymdb.ca. The characteristics of the adsorbate, such as its molecular size, polarity, and concentration, also play a significant role and can be accounted for in simulations ymdb.ca. For example, studies on metal-organic frameworks (MOFs) have shown that factors like the heat of adsorption and the porosity of the adsorbent are main factors influencing adsorption selectivity for gas separation atamanchemicals.com. Computational screening of large databases of hypothetical materials, such as MOFs, can help identify promising candidates with high predicted adsorption capacities and selectivities for specific applications, like CO2 capture atamanchemicals.com.
Machine learning models are also being integrated with computational chemistry to predict adsorption properties. These models can be trained on data from simulations or experiments to establish quantitative relationships between material descriptors and adsorption performance, enabling rapid screening and prediction wikipedia.orgfishersci.ca. For instance, artificial neural networks (ANN) have been used to simulate and predict the adsorption capacity of nanocomposite materials for ion removal from aqueous solutions, showing high accuracy fishersci.ca.
Detailed research findings from computational studies often involve calculating adsorption energies, analyzing radial distribution functions to understand molecular arrangements, and determining diffusion coefficients wikipedia.org. These parameters contribute to building predictive models for how a given adsorbent will perform with specific adsorbates.
Design Principles for Novel this compound-like Materials
Computational modeling is an invaluable tool in the rational design of novel materials with tailored adsorption properties. By understanding the fundamental interactions governing adsorption, researchers can design materials with specific surface chemistries, pore structures, and functionalities to achieve desired capacities and selectivities.
Design principles are often derived from computational studies that explore the effect of structural and chemical modifications on adsorption performance wikipedia.org. For instance, molecular modeling can help in designing porous materials with optimized pore sizes and shapes to selectively adsorb molecules based on size exclusion or specific host-guest interactions atamanchemicals.comlipidmaps.org. Functionalization of adsorbent surfaces with specific chemical groups can enhance interactions with target adsorbates, and computational studies can predict the effect of different functionalizations on binding energy and selectivity wikipedia.orgymdb.ca.
Examples from research include the computational design of MOFs with specific pore characteristics and functional groups for gas separation applications atamanchemicals.com. Molecular modeling has been used to understand the factors controlling the adhesive dimerization of proteins, providing principles for designing mutations to alter binding properties nih.gov. While these examples may not directly involve a substance named "this compound," they illustrate the computational approaches used to establish design principles for materials with specific interaction properties.
Computational methods allow for the in silico testing of numerous material designs before experimental synthesis, significantly accelerating the discovery process wikipedia.org. This involves building molecular models of hypothetical materials, simulating their interactions with target adsorbates, and evaluating their predicted performance based on metrics like adsorption energy, capacity, and selectivity. This iterative process of computational design and evaluation, coupled with experimental validation, is crucial for developing next-generation adsorbent materials.
Q & A
Basic Research Questions
Q. How can researchers determine the absorption capacity of Ensorb under varying environmental conditions?
- Methodological Answer : Design controlled experiments with systematic variation of parameters (e.g., temperature, pH, contaminant concentration). Use gravimetric analysis to measure mass changes pre- and post-absorption. Ensure triplicate trials to account for variability. Data should be normalized to surface area or mass units (e.g., mg/g). Document experimental conditions rigorously, including equipment specifications (e.g., centrifuge models, calibration protocols) .
Q. What analytical techniques are most suitable for characterizing the structural and chemical properties of this compound?
- Methodological Answer :
- Scanning Electron Microscopy (SEM) : To analyze surface morphology and porosity.
- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify functional groups involved in binding mechanisms.
- Brunauer-Emmett-Teller (BET) Analysis : For surface area and pore-size distribution.
- X-ray Diffraction (XRD) : To assess crystallinity.
- Follow standardized reporting guidelines for instrumentation (e.g., manufacturer details, model numbers) and data deposition in repositories .
Q. What statistical approaches are appropriate for analyzing variability in this compound’s performance across experimental replicates?
- Methodological Answer : Apply ANOVA to compare mean absorption efficiencies under different conditions. Use regression analysis to model relationships between variables (e.g., pH vs. capacity). Employ software like R or Python for robust statistical validation, ensuring transparency in code and data archiving .
Advanced Research Questions
Q. How can contradictions in reported absorption efficiencies of this compound across studies be systematically resolved?
- Methodological Answer : Conduct a systematic review to identify confounding variables (e.g., differences in experimental protocols, contaminant types). Perform meta-analysis with subgroup stratification (e.g., pH ranges, temperature). Validate findings through replication studies using harmonized methodologies. Critical evaluation of study designs (e.g., sample size, blinding) is essential to address biases .
Q. What experimental frameworks are recommended for comparative analysis of this compound with novel synthetic sorbents?
- Methodological Answer :
- Standardized Testing Protocol : Use identical contaminant concentrations, contact times, and agitation methods.
- Control Variables : Maintain consistent environmental conditions (e.g., 25°C, neutral pH) across trials.
- Performance Metrics : Compare adsorption kinetics (e.g., pseudo-first/second-order models), maximum capacity (Qmax), and reusability.
- Report raw data and processing steps to enable cross-study validation .
Q. How can researchers design a mechanistic study to investigate contaminant-binding pathways in this compound?
- Methodological Answer : Combine kinetic adsorption studies with molecular dynamics simulations. Use isotopic labeling (e.g., <sup>13</sup>C) or synchrotron-based X-ray absorption spectroscopy (XAS) to track binding sites. Validate hypotheses with competitive adsorption experiments involving structurally similar contaminants .
Q. What methodologies are effective for assessing long-term stability and reusability of this compound in continuous absorption cycles?
- Methodological Answer :
- Cyclic Testing : Perform 10–20 absorption-desorption cycles using acids/bases for regeneration.
- Degradation Analysis : Monitor structural integrity via SEM/XRD and chemical stability via FTIR after each cycle.
- Leaching Tests : Quantify secondary contamination risks using ICP-MS for metal-based sorbents.
- Data should include error margins and uncertainties from instrumentation .
Data Management and Reproducibility
Q. How should researchers manage and share data from this compound-related studies to ensure reproducibility?
- Methodological Answer :
- Data Management Plan (DMP) : Predefine formats for raw data (e.g., CSV), processed data (e.g., normalized absorption curves), and metadata (e.g., experimental conditions).
- Repositories : Use discipline-specific platforms like Zenodo or Dryad for public archiving.
- FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable. Document software versions and statistical codes .
Addressing Research Gaps
Q. What strategies can identify understudied applications of this compound in emerging contaminant removal?
- Methodological Answer : Conduct a gap analysis via systematic literature reviews (e.g., PRISMA guidelines). Prioritize contaminants with limited remediation solutions (e.g., PFAS, microplastics). Pilot exploratory studies with low-cost screening methods (e.g., batch adsorption tests) before scaling to advanced analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
